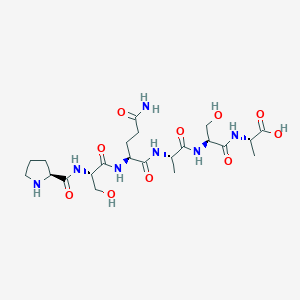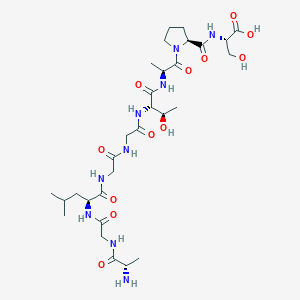![molecular formula C26H18N6O6 B14182793 4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione CAS No. 919782-55-1](/img/structure/B14182793.png)
4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hydrazinylidene groups attached to a dihydroanthracene core, with nitrophenyl substituents enhancing its reactivity and functionality.
Méthodes De Préparation
The synthesis of 4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione typically involves multi-step organic reactions. The preparation begins with the formation of the hydrazinylidene groups, followed by their attachment to the dihydroanthracene core. Common reagents used in these reactions include hydrazine derivatives and nitrophenyl compounds. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and advanced purification techniques to meet commercial demands.
Analyse Des Réactions Chimiques
4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro-substituted anthraquinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The nitrophenyl groups can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research investigates its potential as a therapeutic agent, particularly in drug development for targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, such as dyes and pigments, due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione involves its interaction with molecular targets through its hydrazinylidene and nitrophenyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cellular responses.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione include other hydrazinylidene derivatives and nitrophenyl-substituted anthracenes These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their reactivity and applications
Propriétés
Numéro CAS |
919782-55-1 |
|---|---|
Formule moléculaire |
C26H18N6O6 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
4,5-bis[(4-nitrophenyl)diazenyl]-9,10-dihydroanthracene-1,8-diol |
InChI |
InChI=1S/C26H18N6O6/c33-25-11-9-23(29-27-15-1-5-17(6-2-15)31(35)36)19-13-20-22(14-21(19)25)26(34)12-10-24(20)30-28-16-3-7-18(8-4-16)32(37)38/h1-12,33-34H,13-14H2 |
Clé InChI |
AQXOQHYZPNIIST-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2CC3=C(C=CC(=C31)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)

![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)




